L-(~15~N)Valine
Description
L-Valine-15N is an isotopically labeled amino acid, where the nitrogen atom in the amino group is replaced by the nitrogen-15 isotope. This compound is a derivative of L-valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The isotopic labeling with nitrogen-15 makes L-Valine-15N particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-JGTYJTGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514731 | |
| Record name | L-(~15~N)Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59935-29-4 | |
| Record name | L-(~15~N)Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the condensation of α-ketoisovaleric acid and ¹⁵NH₃ to form an imine intermediate, which is subsequently reduced to L-Valine-¹⁵N. Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) achieves yields exceeding 85% under optimized conditions. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–37°C | ↑ Yield at 37°C |
| pH | 7.5–8.5 | Alkaline favored |
| ¹⁵NH₃ Concentration | 2.0–3.0 M | Saturation above 2.5 M |
| Reducing Agent | H₂/Pd vs. NaBH₃CN | H₂/Pd: 92% yield |
Isotopic purity is maintained by minimizing side reactions through inert atmospheres (N₂/Ar) and stoichiometric control. Post-synthesis, high-performance liquid chromatography (HPLC) purifies the product to >98% isotopic enrichment.
Biocatalytic Synthesis Using Amino Acid Dehydrogenases
Enzymatic methods offer stereoselective advantages, particularly for producing enantiomerically pure L-Valine-¹⁵N. Hydrogen-driven biocatalytic systems, as demonstrated by Rowbotham et al. (2023), utilize leucine dehydrogenase (LeuDH) to catalyze the reductive amination of α-ketoisovaleric acid with ¹⁵NH₄⁺.
Process Design and Scalability
The reaction occurs in a single step under aqueous conditions (pH 7.0–8.0, 30°C), achieving 99% enantiomeric excess (ee). A key innovation is the coupling of LeuDH with a hydrogenase enzyme, which regenerates nicotinamide adenine dinucleotide (NADH) in situ using H₂ gas. This eliminates the need for exogenous reductants, simplifying downstream processing.
Case Study :
-
Substrate : α-Ketoisovaleric acid (10 mM) + ¹⁵NH₄Cl (20 mM)
-
Catalyst : LeuDH (0.5 mg/mL) + hydrogenase (0.2 mg/mL)
This method scales to gram quantities with consistent isotopic purity (98–99% ¹⁵N).
Microbial Fermentation with ¹⁵N-Labeled Precursors
Industrial-scale production leverages metabolically engineered microorganisms, such as Corynebacterium glutamicum, to biosynthesize L-Valine-¹⁵N. Strains optimized for valine overproduction are cultured in media containing ¹⁵NH₄⁺ or ¹⁵N-labeled urea as the sole nitrogen source.
Fermentation Parameters and Yield Optimization
| Parameter | Optimal Condition | Effect on Titer |
|---|---|---|
| Nitrogen Source | ¹⁵NH₄Cl (2.0 g/L) | ↑ Biomass & yield |
| Carbon Source | Glucose (80 g/L) | Prevents overflow metabolism |
| Dissolved O₂ | 30–40% saturation | Aerobic valine synthesis |
| pH | 6.8–7.2 | Neutral optimal |
Fed-batch fermentations achieve titers of 45–50 g/L L-Valine-¹⁵N, with isotopic enrichment confirmed via ¹⁵N NMR. Downstream processing involves centrifugation, ion-exchange chromatography, and crystallization, yielding pharmaceutical-grade material.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85–92 | 95–98 | 120–150 | Lab-scale |
| Biocatalytic | 89–95 | 98–99 | 90–110 | Pilot-scale |
| Microbial Fermentation | 90–95 | 97–99 | 30–50 | Industrial |
Key Findings :
-
Chemical Synthesis : Cost-prohibitive for large-scale applications but offers rapid prototyping.
-
Biocatalytic Routes : Balance cost and purity, ideal for mid-scale production.
-
Fermentation : Economical for bulk quantities but requires genetic strain optimization.
Purification and Characterization Techniques
Purification Protocols
Chemical Reactions Analysis
Oxidation Reactions
L-Valine-¹⁵N undergoes oxidation primarily at its α-amino and β-carbon positions. Key pathways include:
- Conversion to keto acids : Oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yields 3-methyl-2-oxopentanoic acid (α-ketoisovaleric acid) .
- Degradation via enzymatic pathways : In metabolic studies, oxidative deamination by L-amino acid oxidases produces NH₃ (¹⁵NH₃) and the corresponding α-keto acid .
Reaction Conditions :
| Oxidizing Agent | pH Range | Temperature | Major Product |
|---|---|---|---|
| KMnO₄ (1 M) | 2–4 | 25°C | α-Ketoisovaleric acid |
| H₂O₂ (30%) | 7–9 | 37°C | ¹⁵NH₃ + α-Keto acid |
Reduction Reactions
Reductive amination and side-chain modifications are prominent:
- Amino group reduction : Catalytic hydrogenation (H₂/Pd) converts the α-amino group to an amine (3-methylbutan-2-amine) .
- Enzymatic reduction : In metabolic pathways, valine dehydrogenase reduces L-Valine-¹⁵N to its corresponding aldehyde intermediate .
Key Observations :
- Reduction under acidic conditions stabilizes the ¹⁵N-labeled amine against isotopic scrambling .
- Lithium aluminum hydride (LiAlH₄) preferentially reduces the carboxyl group to a primary alcohol .
Substitution Reactions
The α-amino group participates in nucleophilic substitution:
- Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acetyl-L-valine-¹⁵N, a common protective group in peptide synthesis .
- Alkylation : Alkyl halides (e.g., methyl iodide) yield N-alkylated derivatives, crucial for studying enzyme inhibition .
Kinetic Data :
| Reaction Type | Reagent | Rate Constant (k, s⁻¹) | Isotope Effect (¹⁵N/¹⁴N) |
|---|---|---|---|
| Acylation | Acetyl chloride | 2.3 × 10⁻³ | 1.02 |
| Alkylation | Methyl iodide | 1.7 × 10⁻⁴ | 1.05 |
Enzymatic and Metabolic Reactions
L-Valine-¹⁵N serves as a tracer in nitrogen metabolism:
- Protein biosynthesis : Incorporated into polypeptide chains during translation, with isotopic enrichment detectable via mass spectrometry .
- Valinomycin biosynthesis : Acts as a precursor for both D- and L-valine units in the antibiotic valinomycin, confirmed via ¹⁵N NMR .
Case Study :
In HEK293 cells, ¹⁵N scrambling was observed in metabolic pathways, with isotopic labels detected in glutamine and aspartate residues, indicating transamination activity .
Peptide Bond Formation
L-Valine-¹⁵N is utilized in solid-phase peptide synthesis:
- Fmoc-protected derivatives : Fmoc-L-Valine-¹⁵N enables sequence-specific incorporation into peptides, with ¹⁵N labels providing structural insights via NMR .
- Coupling efficiency : Reaction with HBTU/HOBt achieves >95% coupling yield under inert conditions .
Stability and Degradation
- Thermal degradation : Sublimes at 295–300°C without decomposition .
- Aqueous stability : Stable in acidic media (pH 2–4) but undergoes racemization at pH >8 .
Comparison with Non-Labeled L-Valine
| Property | L-Valine-¹⁵N | L-Valine |
|---|---|---|
| ¹⁵N Chemical Shift | 119.26 ppm (α-NH₂) | 119.26 ppm (α-NH₂) |
| Isotope Effect (k) | 1.02–1.05 | N/A |
| Metabolic Tracing | High specificity | Not applicable |
Scientific Research Applications
Metabolic Studies
L-Valine-15N is extensively used in metabolic studies to trace nitrogen metabolism in various biological systems. The stable isotope labeling allows researchers to monitor the incorporation of nitrogen into amino acids and proteins, providing insights into metabolic pathways.
Case Study: Valine and Leucine Kinetics
A study involving young healthy men assessed the kinetics of valine and leucine using L-[1-13C,15N] valine. The results indicated that valine and leucine exhibit similar patterns of catabolism, with specific rates of transamination and deamination calculated. Valine's nitrogen flux was found to be lower than that of leucine, suggesting a preferential utilization of leucine in metabolic processes .
| Parameter | Valine | Leucine |
|---|---|---|
| Carbon Flux (μmol/kg/h) | 80.3 ± 1.2 | 86.6 ± 2.0 |
| Deamination Rate (μmol/kg/h) | 84.0 ± 3.5 | 103.0 ± 6.5 |
| Reamination Rate (μmol/kg/h) | 72.2 ± 3.3 | 87.1 ± 7.5 |
Protein Synthesis and Labeling
The use of L-Valine-15N in protein synthesis studies is significant for understanding protein dynamics and turnover rates in different tissues. Isotope labeling helps quantify protein synthesis rates and assess the effects of dietary changes on muscle metabolism.
Application in Proteomics
L-Valine-15N is utilized in quantitative proteomics to analyze protein expression levels under various conditions. By incorporating this labeled amino acid into proteins, researchers can track changes in protein abundance using mass spectrometry techniques.
| Application | Methodology | Outcomes |
|---|---|---|
| Quantitative Proteomics | Mass Spectrometry | Identification of differential protein expression |
| Metabolomic Profiling | NMR Spectroscopy | Characterization of nitrogen metabolism |
Structural Biology
In structural biology, L-Valine-15N is employed to study the structure and dynamics of proteins and other macromolecules using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of nitrogen-15 provides valuable information about molecular interactions and conformational changes.
Case Study: NMR Studies
A study demonstrated that a mixture of nitrogen-labeled amino acids, including L-Valine-15N, allowed researchers to directly characterize nitrogen metabolism in complex biological systems through NMR . The stability and transport of these labeled amino acids were monitored over time, revealing significant insights into their metabolic pathways.
Clinical Applications
L-Valine-15N has potential clinical applications in understanding metabolic disorders and nutritional deficiencies. By tracing the incorporation of labeled amino acids into proteins, researchers can gain insights into the metabolic status of patients with specific conditions.
Example: Liver Injury Studies
Research involving liver-injured rats showed that different proportions of branched-chain amino acids (including L-Valine) affected nitrogen utilization differently . This highlights the potential for using L-Valine-15N in clinical settings to evaluate dietary interventions or treatments for liver diseases.
Mechanism of Action
L-Valine-15N exerts its effects primarily through its incorporation into proteins and other biomolecules. The nitrogen-15 isotope does not alter the chemical properties of valine but provides a unique marker that can be detected using NMR spectroscopy or mass spectrometry. This allows researchers to track the metabolic fate of valine and study its role in various biochemical pathways.
Comparison with Similar Compounds
L-Valine-15N can be compared with other isotopically labeled amino acids, such as:
L-Leucine-15N: Another branched-chain amino acid labeled with nitrogen-15, used in similar applications.
L-Isoleucine-15N: Also a branched-chain amino acid with nitrogen-15 labeling, used for metabolic studies.
L-Serine-15N: A non-branched-chain amino acid labeled with nitrogen-15, used in studies of serine metabolism and protein synthesis.
Uniqueness
The uniqueness of L-Valine-15N lies in its specific labeling with nitrogen-15, which provides a distinct signal in NMR spectroscopy and mass spectrometry. This makes it particularly valuable for studies involving protein structure, dynamics, and metabolism.
Biological Activity
L-Valine-15N, a stable isotope-labeled derivative of the branched-chain amino acid (BCAA) L-valine, has garnered attention in various fields of biological research. The incorporation of the nitrogen-15 isotope allows for enhanced tracking of nitrogen metabolism and provides insights into protein synthesis and metabolic pathways. This article delves into the biological activity of L-Valine-15N, highlighting its roles in metabolic studies, mitochondrial function, and protein synthesis.
L-Valine-15N is characterized by its molecular formula and a molecular weight of 160.18 g/mol. The compound is synthesized through methods that ensure high purity suitable for research applications. Its N-acetyl modification may influence its solubility and bioavailability, impacting its biological activity in various systems.
Metabolic Tracing Applications
The stable isotope labeling of L-Valine-15N is particularly useful in metabolic research. It has been employed as a tracer in studies investigating amino acid metabolism and protein synthesis. The incorporation of nitrogen-15 allows researchers to trace metabolic pathways involving L-valine more accurately in vivo, aiding studies related to muscle recovery and metabolic disorders .
Case Study: Amino Acid Metabolism
A study utilizing NMR-based metabolite analysis demonstrated that 15N-labeled amino acids, including L-Valine-15N, enable direct characterization of nitrogen metabolism in complex biological systems. This approach has been effective in assessing amino acid stability and transport within cultured cells .
Biological Functions
L-Valine plays crucial roles in muscle metabolism, immune function, and as a precursor for other biomolecules. Research indicates that BCAAs like L-Valine can influence insulin signaling pathways and muscle protein synthesis. Additionally, studies have shown that valine can modulate neurotransmitter levels and enhance muscle recovery post-exercise, making it significant in sports nutrition .
Mitochondrial Function Enhancement
Recent research highlights the impact of L-Valine on mitochondrial function. In C2C12 muscle cells, treatment with valine resulted in increased ATP production and enhanced mitochondrial bioenergetics. Specifically, valine treatment improved oxygen consumption rates (OCR) and elevated the activity of oxidative phosphorylation (OXPHOS), which is critical for sustaining energy levels within cells .
| Parameter | Control | Valine Treatment (1 mM) |
|---|---|---|
| ATP Production Rate | Baseline | Significantly Increased |
| NAD/NADH Ratio | Baseline | Significantly Increased |
| Basal Respiration Rate | Baseline | Increased |
| Maximal Respiratory Capacity | Baseline | Increased |
Protein Incorporation Studies
L-Valine-15N's role in protein synthesis has been explored through various studies. One notable investigation assessed the effects of different proportions of branched-chain amino acids on nitrogen utilization in liver-injured rats. The results indicated that the incorporation of 15N into serum albumin and tissue proteins varied significantly based on the amount of valine administered . This highlights the importance of L-Valine-15N not only as a tracer but also as a functional component influencing protein metabolism.
Table: 15N Incorporation Efficiency
| Group | Serum Albumin 15N Enrichment | Liver Protein Fraction 15N Enrichment | Skeletal Muscle 15N Enrichment |
|---|---|---|---|
| Control | High | Low | Highest |
| High-Val | Moderate | Low | Low |
| Low-Val | Moderate | Moderate | Moderate |
Q & A
Basic: How should L-Valine-15N be synthesized and characterized for metabolic flux analysis?
Methodological Answer:
L-Valine-15N is typically synthesized via enzymatic or chemical methods using 15N-labeled precursors (e.g., ammonia or glycine-15N). Key steps include:
- Purification : High-performance liquid chromatography (HPLC) or ion-exchange chromatography to isolate the labeled compound.
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 15N NMR at 40.5 MHz) and mass spectrometry (MS) to confirm isotopic enrichment (>98%) and structural integrity. Cross-validate results with unlabeled L-Valine controls .
- Validation : Replicate synthesis batches to ensure reproducibility, adhering to NIH guidelines for reporting experimental conditions .
Basic: What protocols ensure isotopic stability of L-Valine-15N during long-term storage?
Methodological Answer:
To prevent isotopic exchange or degradation:
- Storage Conditions : Store at -20°C in airtight, light-protected containers with desiccants. Avoid exposure to moisture or oxidizing agents .
- Stability Checks : Periodically analyze aliquots via 15N NMR or isotope-ratio MS to detect isotopic dilution or decomposition. Report deviations in purity ≥2% as significant .
Basic: How is L-Valine-15N incorporated into in vitro protein synthesis systems?
Methodological Answer:
- Cell-Free Systems : Use 15N-labeled amino acid mixtures in translationally active extracts (e.g., E. coli lysates). Optimize molar ratios to minimize unlabeled Valine contamination.
- Verification : Analyze synthesized proteins via SDS-PAGE coupled with MS to confirm 15N incorporation. Calculate enrichment using isotopic peak intensity ratios .
- Controls : Include unlabeled Valine experiments to benchmark isotopic effects on translation efficiency .
Advanced: How can NMR relaxation experiments with L-Valine-15N elucidate protein backbone dynamics?
Methodological Answer:
- Experimental Design : Acquire 15N relaxation data (T1, T2, NOE) at multiple magnetic fields (e.g., 600 MHz, 800 MHz). Use the model-free approach by Lipari and Szabó to extract order parameters (S²) and correlation times (τₑ) .
- Data Interpretation : Compare S² values to identify rigid vs. flexible regions. For anisotropic proteins, apply extended models accounting for rotational diffusion .
- Validation : Cross-check results with molecular dynamics simulations or hydrogen-deuterium exchange studies .
Advanced: How should discrepancies between experimental 15N enrichment data and metabolic models be resolved?
Methodological Answer:
- Triangulation : Validate flux predictions using complementary tracers (e.g., 13C-glucose) or genetic knockout models.
- Error Analysis : Quantify measurement uncertainties (e.g., MS signal-to-noise ratios) and model assumptions (e.g., steady-state approximations). Use Bayesian statistical frameworks to refine flux distributions .
- Reporting : Clearly document contradictions in the Discussion section, citing limitations in isotopic dilution or compartmentalization effects .
Advanced: What advanced MS techniques improve detection of low-abundance L-Valine-15N metabolites in complex matrices?
Methodological Answer:
- Sample Preparation : Deplete high-abundance unlabeled metabolites via solid-phase extraction or immunoaffinity columns.
- Instrumentation : Use high-resolution tandem MS (HRMS/MS) with selected reaction monitoring (SRM) for targeted quantification. For untargeted workflows, apply data-independent acquisition (DIA) .
- Data Processing : Apply noise-reduction algorithms (e.g., wavelet transforms) and isotopic pattern recognition tools to distinguish 15N signals from background .
Advanced: How to optimize experimental designs for minimizing isotopic dilution in L-Valine-15N tracing studies?
Methodological Answer:
- Pre-Experimental Calibration : Quantify endogenous Valine pools in the study system (e.g., cell cultures) to determine the required 15N-Valine concentration for ≥90% enrichment.
- Dynamic Tracing : Collect time-series samples to model isotopic equilibration kinetics. Use compartmental modeling software (e.g., INCA) to adjust tracer delivery rates .
- Documentation : Report all dilution factors and correction methods in the Materials and Methods section to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
